molecular formula C21H15FN4O2S2 B2923640 3-((4-fluorophenyl)sulfonyl)-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 844860-54-4

3-((4-fluorophenyl)sulfonyl)-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B2923640
CAS No.: 844860-54-4
M. Wt: 438.5
InChI Key: FUFBRFOLDQECDY-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[2,3-b]quinoxaline class, characterized by a tricyclic core fused with a sulfonyl group and heteroaromatic substituents. Its structure includes:

  • Position 1: A thiophen-2-ylmethyl moiety, enhancing lipophilicity and modulating receptor interactions.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-1-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4O2S2/c22-13-7-9-15(10-8-13)30(27,28)19-18-21(25-17-6-2-1-5-16(17)24-18)26(20(19)23)12-14-4-3-11-29-14/h1-11H,12,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFBRFOLDQECDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)CC4=CC=CS4)N)S(=O)(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-fluorophenyl)sulfonyl)-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophen-2-ylmethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced aromatic systems.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((4-fluorophenyl)sulfonyl)-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3-((4-fluorophenyl)sulfonyl)-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

Compound Name Substituents (Position 1/3) Molecular Formula Molecular Weight Key Features
3-((4-Fluorophenyl)sulfonyl)-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine Thiophen-2-ylmethyl / 4-fluorophenylsulfonyl Not explicitly stated ~430–450 Da (estimated) Unique thiophene group for enhanced solubility and binding diversity.
1-(4-Fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine (CAY10602; CAS 374922-43-7) 4-Fluorophenyl / Phenylsulfonyl C₂₂H₁₅FN₄O₂S 418.44 Da SIRT1 activator and JAK3 inhibitor; high purity (97%+) commercial availability .
1-[2-(4-Fluorophenyl)ethyl]-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine (CAS 374091-34-6) 2-(4-Fluorophenyl)ethyl / Phenylsulfonyl C₂₄H₁₉FN₄O₂S 446.50 Da Extended alkyl chain improves membrane permeability.
3-(4-Methoxyphenyl)sulfonyl-1-(3-phenylpropyl)pyrrolo[3,2-b]quinoxalin-2-amine (CAS 844850-43-7) 3-Phenylpropyl / 4-Methoxyphenylsulfonyl C₂₆H₂₄N₄O₃S 472.56 Da Methoxy group enhances electron-donating capacity; higher molecular weight.

Physicochemical and Pharmacokinetic Differences

Property Target Compound CAY10602 3-Phenylpropyl Analog
LogP Estimated 3.5–4.0 (thiophene enhances lipophilicity) 3.2–3.7 4.1–4.5 (due to methoxy group)
Solubility (aq.) Low (thiophene reduces polarity) Moderate (polar sulfonyl) Very low (bulky substituents)
Synthetic Accessibility Moderate (thiophene coupling challenges) High (commercially available) Low (complex alkylation)

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